Cas no 80930-74-1 (Zingibroside R1)

Zingibroside R1 structure
Zingibroside R1 structure
商品名:Zingibroside R1
CAS番号:80930-74-1
MF:C42H66O14
メガワット:794.965054988861
MDL:MFCD32201173
CID:1801913
PubChem ID:10395524

Zingibroside R1 化学的及び物理的性質

名前と識別子

    • 3β-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranuronosyl)oxy]oleana-12-ene-28-oic acid
    • Zingibroside R1
    • 28-Deglucosylchikusetsusaponin V
    • Ginsenoside Z-R1
    • Polysciasaponin P5
    • (3β)-17-Carboxy-28-norolean-12-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranosiduronic acid (ACI)
    • 28-Noroleanane, β-D-glucopyranosiduronic acid deriv. (ZCI)
    • HY-N6924
    • E88588
    • 3beta-[(2-O-beta-D-Glucopyranosyl-beta-D-glucopyranuronosyl)oxy]oleana-12-ene-28-oic acid
    • 80930-74-1
    • (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
    • XZ172775
    • CS-0100751
    • AKOS040758639
    • MS-31464
    • DA-79113
    • (2S,3S,4S,5R,6R)-6-{[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-2-carboxylic acid
    • MDL: MFCD32201173
    • インチ: 1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1
    • InChIKey: WJQOMUVKRDJBGZ-COUNGWPASA-N
    • ほほえんだ: C[C@]12[C@@]3(CC[C@H]4C(C)(C)[C@@H](O[C@@H]5O[C@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]5O[C@H]5[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O5)CC[C@@]4([C@H]3CC=C1[C@@H]1CC(C)(C)CC[C@@]1(CC2)C(=O)O)C)C

計算された属性

  • せいみつぶんしりょう: 794.445257g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.5
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 14
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 794.445257g/mol
  • 単一同位体質量: 794.445257g/mol
  • 水素結合トポロジー分子極性表面積: 233Ų
  • 重原子数: 56
  • 複雑さ: 1560
  • 同位体原子数: 0
  • 原子立体中心数の決定: 18
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 795.0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (1.8E-4 g/L) (25 ºC),

Zingibroside R1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T4962-5 mg
Zingibroside R1
80930-74-1 99.96%
5mg
¥ 1,520 2023-07-10
Chengdu Biopurify Phytochemicals Ltd
BP1813-20mg
Zingibroside R1
80930-74-1 98%
20mg
$120 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4962-50 mg
Ginsenoside Z-R1
80930-74-1 99.42%
50mg
¥11040.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4962-100 mg
Ginsenoside Z-R1
80930-74-1 99.42%
100MG
¥16560.00 2022-04-26
S e l l e c k ZHONG GUO
S0958-1mg
Zingibroside R1
80930-74-1 99.88%
1mg
¥1793.61 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4962-5 mg
Ginsenoside Z-R1
80930-74-1 99.42%
5mg
¥2760.00 2022-04-26
MedChemExpress
HY-N6924-5mg
Zingibroside R1
80930-74-1 98.38%
5mg
¥3030 2024-04-17
Chengdu Biopurify Phytochemicals Ltd
BP1813-20mg
Zingibroside R1
80930-74-1 98%
20mg
$120 2023-09-19
MedChemExpress
HY-N6924-1mg
Zingibroside R1
80930-74-1 98.38%
1mg
¥1268 2024-04-17
1PlusChem
1P00GAWF-1mg
3β-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranuronosyl)oxy]oleana-12-ene-28-oic acid
80930-74-1 ≥95%
1mg
$105.00 2024-04-21

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:80930-74-1)Zingibroside R1
A1205205
清らかである:99%
はかる:5mg
価格 ($):297.0